molecular formula C23H19N3O5S B2620896 N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1171663-66-3

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2620896
CAS No.: 1171663-66-3
M. Wt: 449.48
InChI Key: YOULWMIHZRXROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic sulfonamide derivative featuring a quinazolinone core fused with a 2,3-dihydro-1,4-benzodioxine sulfonamide moiety. The quinazolinone group (2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl) is a heterocyclic scaffold known for its pharmacological relevance, including antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-15-24-20-9-7-16(13-19(20)23(27)26(15)17-5-3-2-4-6-17)25-32(28,29)18-8-10-21-22(14-18)31-12-11-30-21/h2-10,13-14,25H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOULWMIHZRXROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(=O)N1C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. The benzodioxine ring is then introduced via a condensation reaction with catechol derivatives. Finally, the sulfonamide group is added through a sulfonation reaction using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of each reaction step.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinazolinone compounds.

Scientific Research Applications

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzodioxine ring and sulfonamide group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

The compound is structurally analogous to sulfonamide derivatives bearing the 2,3-dihydro-1,4-benzodioxine scaffold. Below is a detailed comparison with key analogs:

Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (Target) C24H21N3O5S 463.51 Quinazolinone core + benzodioxine sulfonamide
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3) C15H15NO4S 305.35 4-methylbenzene sulfonamide + benzodioxine
N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 5a) C17H17BrNO4S 411.29 Bromoethyl substituent on sulfonamide nitrogen
N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 5c) C24H25NO4S 423.53 3-phenylpropyl chain on sulfonamide nitrogen

Key Observations :

  • The target compound’s quinazolinone group replaces the 4-methylbenzene group in analogs like Compound 3, likely altering electronic properties and steric interactions .
  • Substituents on the sulfonamide nitrogen (e.g., bromoethyl in 5a, phenylpropyl in 5c) significantly influence bioactivity, as seen in antibacterial and lipoxygenase assays .
Antibacterial Activity
Compound Activity Against E. coli (IC50/MIC) Activity Against S. typhi Reference
Target Compound Not reported Not reported -
Compound 3 9.22 ± 0.70 μg mL⁻¹ (IC50) Inactive
Compound 5a 9.66 ± 0.33 μg mL⁻¹ (IC50) Active (MIC ~8 μg mL⁻¹)
Ciprofloxacin (Std.) 8.01 ± 0.12 μg mL⁻¹ (MIC) Active

Key Observations :

  • Compound 5a, with a bromoethyl group, shows broad-spectrum antibacterial activity comparable to ciprofloxacin .
  • The target compound’s quinazolinone moiety may enhance activity against Gram-positive bacteria, a hypothesis supported by the known efficacy of quinazolinones in disrupting bacterial folate synthesis .
Lipoxygenase Inhibition
Compound IC50 (Lipoxygenase) Reference
Target Compound Not reported -
Compound 5c 85.79 ± 0.48 mM
Compound 5e 89.32 ± 0.34 mM
Baicalein (Std.) 22.41 ± 1.3 mM

Key Observations :

  • Compounds 5c and 5e exhibit moderate lipoxygenase inhibition, likely due to their bulky hydrophobic substituents (e.g., phenylpropyl, chlorobenzyl) .
Physicochemical Properties
Property Target Compound Compound 3
Hydrogen Bond Donors 2 (NH, SO₂NH) 1 (SO₂NH)
LogP (Predicted) ~3.5 (moderate lipo.) ~2.8 (less lipophilic)
Solubility Likely low Moderate in DMSO

Key Observations :

  • The target compound’s higher molecular weight and additional hydrogen bond donor (quinazolinone NH) may reduce solubility compared to simpler analogs like Compound 3 .

Biological Activity

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that belongs to the quinazolinone family. This compound has attracted attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that combines a quinazolinone core with a benzodioxine moiety. The presence of sulfonamide enhances its pharmacological profile. Its molecular formula is C19H18N2O4SC_{19}H_{18}N_{2}O_{4}S, and it exhibits significant solubility in various organic solvents.

Antimicrobial Activity

Research indicates that compounds similar to N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine have shown promising antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMIC (µg/mL)Reference
Compound AStaphylococcus aureus0.5Dhumal et al. (2016)
Compound BEscherichia coli1.0Salama et al. (2020)
Compound CCandida albicans0.25Desai et al. (2018)

Case Study : In a study by Dhumal et al., compounds with similar structural motifs exhibited significant inhibition of Mycobacterium bovis, highlighting their potential as antitubercular agents. The mechanism of action was linked to the inhibition of key enzymes involved in fatty acid biosynthesis, which are crucial for bacterial survival .

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been well documented. Studies have indicated that compounds with the quinazolinone scaffold can induce apoptosis in cancer cells through various mechanisms.

  • Inhibition of Kinases : Some derivatives inhibit specific kinases involved in cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer cell lines treated with these compounds.
  • Cell Cycle Arrest : Certain compounds have shown the ability to halt the cell cycle at specific phases, preventing tumor growth.

Pharmacological Applications

Given its diverse biological activities, N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine has potential applications in:

  • Antimicrobial therapies : As a treatment for resistant bacterial strains.
  • Cancer therapeutics : Targeting specific types of tumors with known sensitivity to quinazolinone derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.